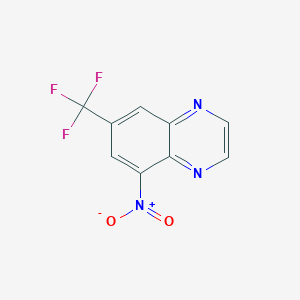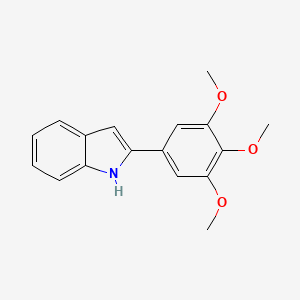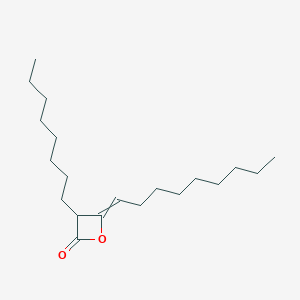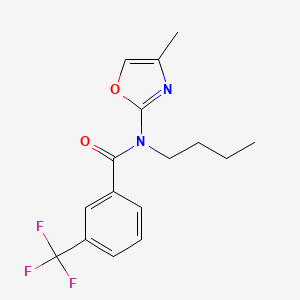
Quinoxaline, 5-nitro-7-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 5-nitro-7-(trifluoromethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The presence of nitro and trifluoromethyl groups in its structure enhances its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. For Quinoxaline, 5-nitro-7-(trifluoromethyl)-, the process may involve the use of specific reagents and conditions to introduce the nitro and trifluoromethyl groups. One common method is the reaction of o-phenylenediamine with trifluoromethyl-substituted diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of eco-friendly solvents are some of the approaches used to achieve efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 5-nitro-7-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
Quinoxaline, 5-nitro-7-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.
Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors
Mécanisme D'action
The mechanism of action of Quinoxaline, 5-nitro-7-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of cellular processes and the induction of cell death in microorganisms and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: A related compound with a different arrangement of nitrogen atoms in the ring structure
Uniqueness
Quinoxaline, 5-nitro-7-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
60145-74-6 |
|---|---|
Formule moléculaire |
C9H4F3N3O2 |
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
5-nitro-7-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4F3N3O2/c10-9(11,12)5-3-6-8(14-2-1-13-6)7(4-5)15(16)17/h1-4H |
Clé InChI |
RQUAJJGQRWOXIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)


![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)

![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)

![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)

![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)
